![molecular formula C8H13Cl2N5O B6174350 (2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride CAS No. 2580093-54-3](/img/no-structure.png)
(2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride
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Overview
Description
The compound contains several functional groups, including a pyrazole ring, an oxadiazole ring, and an amine group. The pyrazole and oxadiazole rings are heterocyclic compounds that often exhibit various biological activities. The amine group could potentially form salts, such as the dihydrochloride mentioned, which can affect the compound’s solubility and stability .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole and oxadiazole rings in separate steps, followed by their connection via the 2-carbon chain. The amine group could then be added through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and oxadiazole rings, which would likely contribute to its rigidity and potentially its binding affinity to certain biological targets .Chemical Reactions Analysis
As a compound containing multiple heterocycles and an amine group, it could participate in various chemical reactions. The reactivity of the compound would largely depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine group could allow it to form salts, which could affect its solubility. The heterocyclic rings could contribute to its stability and rigidity .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride involves the reaction of 1H-pyrazol-4-ylhydrazine with ethyl 2-bromoacetate to form 3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with (R)-2-chloropropylamine to form the final product, (2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine, which is then converted to the dihydrochloride salt form.", "Starting Materials": [ "1H-pyrazol-4-ylhydrazine", "ethyl 2-bromoacetate", "(R)-2-chloropropylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: React 1H-pyrazol-4-ylhydrazine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form 3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-amine.", "Step 2: React 3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-amine with (R)-2-chloropropylamine in the presence of a base such as sodium hydride to form (2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine.", "Step 3: Convert (2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine to the dihydrochloride salt form by reacting with hydrochloric acid." ] } | |
CAS RN |
2580093-54-3 |
Product Name |
(2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride |
Molecular Formula |
C8H13Cl2N5O |
Molecular Weight |
266.1 |
Purity |
95 |
Origin of Product |
United States |
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